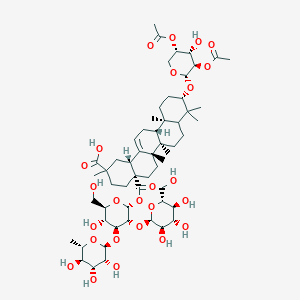
Yiyeliangwanoside III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yiyeliangwanoside III is a natural compound isolated from the Chinese herb, Huperzia serrata. It is a potent acetylcholinesterase inhibitor and has been extensively studied for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
Yiyeliangwanoside III acts as an acetylcholinesterase inhibitor, which means it inhibits the breakdown of acetylcholine, an important neurotransmitter involved in learning and memory processes. By increasing the levels of acetylcholine in the brain, Yiyeliangwanoside III enhances cognitive function.
Biochemische Und Physiologische Effekte
In addition to its cognitive-enhancing effects, Yiyeliangwanoside III has also been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of cognitive disorders such as Alzheimer's disease. Moreover, it has also been found to have anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Yiyeliangwanoside III in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in cognitive processes. However, one of the limitations of using Yiyeliangwanoside III in lab experiments is its availability and cost, as it is a natural compound and requires extensive purification.
Zukünftige Richtungen
There are several future directions for research on Yiyeliangwanoside III. One area of interest is its potential as a therapeutic agent for treating cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a neuroprotective agent for preventing or slowing the progression of neurodegenerative diseases. Moreover, its anti-tumor and anti-inflammatory effects warrant further investigation for potential use in cancer treatment and inflammation-related disorders.
Synthesemethoden
Yiyeliangwanoside III can be synthesized from Huperzia serrata using various extraction and purification techniques. One of the most commonly used methods is the Soxhlet extraction method, followed by column chromatography and preparative high-performance liquid chromatography (HPLC) for purification.
Wissenschaftliche Forschungsanwendungen
Yiyeliangwanoside III has been extensively studied for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease. It has been shown to improve memory and learning abilities in animal models. Moreover, it has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
141039-75-0 |
|---|---|
Produktname |
Yiyeliangwanoside III |
Molekularformel |
C57H88O25 |
Molekulargewicht |
1173.3 g/mol |
IUPAC-Name |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C57H88O25/c1-24-35(62)39(66)41(68)46(74-24)80-43-37(64)30(22-59)78-49(45(43)81-47-42(69)40(67)36(63)29(21-58)77-47)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-48-44(76-26(3)61)38(65)31(23-73-48)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38-,39+,40-,41+,42+,43-,44+,45+,46-,47+,48-,49+,53?,54-,55+,56+,57-/m0/s1 |
InChI-Schlüssel |
PWDRYGNPXJGTOQ-UFHAFJQVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)O)OC(=O)C)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |
Synonyme |
3-O-alpha(2',4'-O-diacetyl)-L-arabinopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid-28-O-(alpha-L-ramnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester yiyeliangwanoside III |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



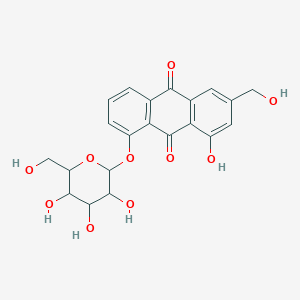
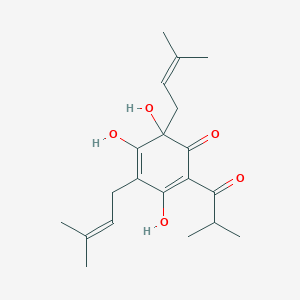
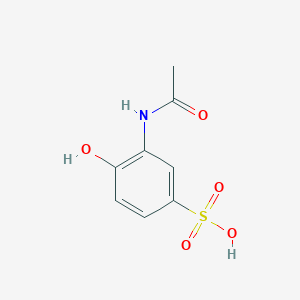
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
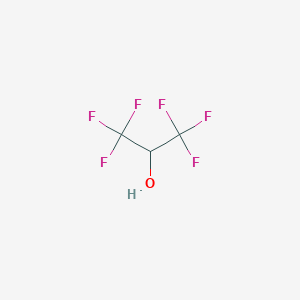
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
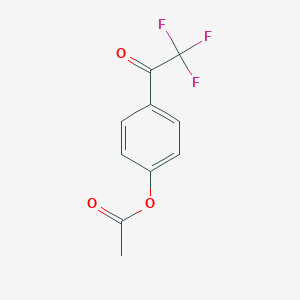
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
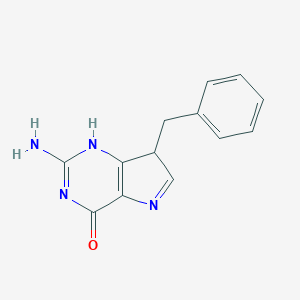
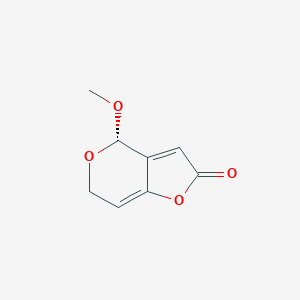
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)